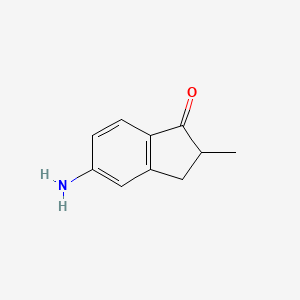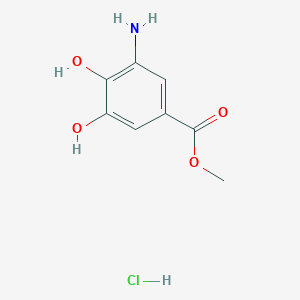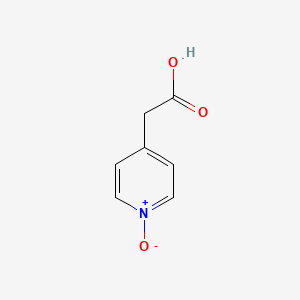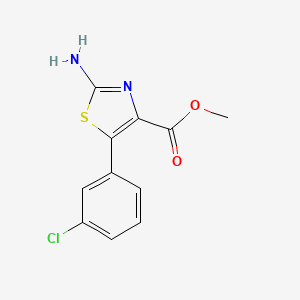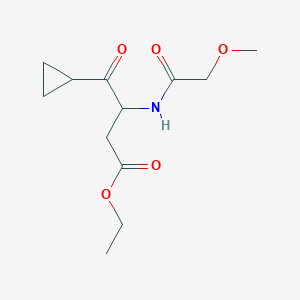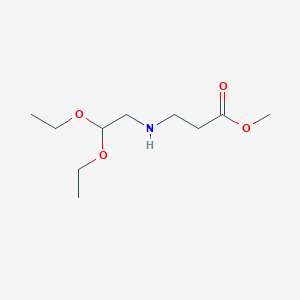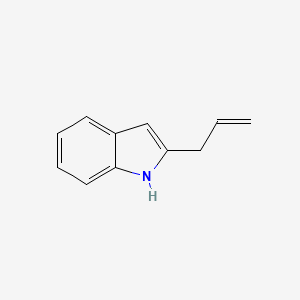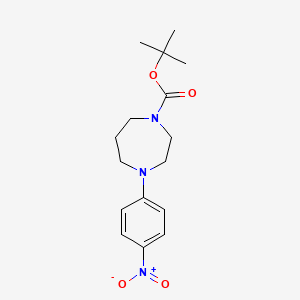![molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4](/img/structure/B8685726.png)
4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is an organic compound characterized by the presence of an iodine atom attached to a biphenyl structure, which is further connected to a diphenylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine typically involves the iodination of a biphenyl precursor followed by the introduction of the diphenylamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of biphenyl. Subsequent reactions involve coupling the iodinated biphenyl with diphenylamine under conditions that may include the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine may involve large-scale iodination processes followed by efficient coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the biphenyl structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4’-iodo-4-biphenylyl)sulfonyltryptophan
- N-(3,3’-dimethyl-4’-iodo-4-biphenylyl)acetanilide
- [(4’-iodo-4-biphenylyl)oxy]acetic acid
Uniqueness
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is unique due to its specific structural features, including the presence of both the iodine atom and the diphenylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
167218-38-4 |
|---|---|
Fórmula molecular |
C24H18IN |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18IN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H |
Clave InChI |
CQBYSEGKSOAUPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
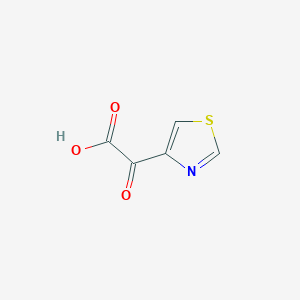
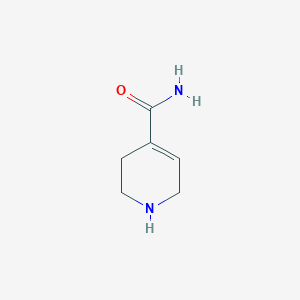
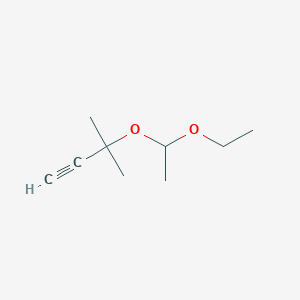
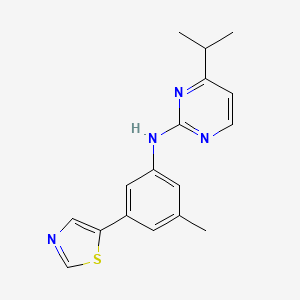
![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)
